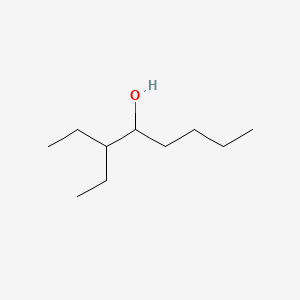

3-Ethyl-4-octanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloctan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-7-8-10(11)9(5-2)6-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJDPIWUPZLVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979093 | |

| Record name | 3-Ethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-48-7 | |

| Record name | 3-Ethyl-4-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063126487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyloctan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Ethyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-Ethyl-4-octanol, a secondary alcohol with applications in organic synthesis and as a potential building block in drug development. This document details two primary synthetic routes, outlines purification methodologies, and presents key analytical data for the characterization of the final product.

Introduction

This compound is a branched-chain secondary alcohol. Its structure, featuring a hydroxyl group on the fourth carbon of an octyl chain with an ethyl substituent at the third position, imparts specific physical and chemical properties relevant to its use as a synthetic intermediate. This guide will explore its synthesis via Grignard reaction and ketone reduction, followed by purification and characterization.

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented: the Grignard reaction of butanal with a butylmagnesium halide and the reduction of 3-ethyl-4-octanone.

Grignard Reaction Synthesis

The Grignard reaction provides a versatile method for the formation of carbon-carbon bonds, allowing for the construction of the this compound carbon skeleton from smaller precursor molecules. The general principle involves the nucleophilic attack of a Grignard reagent on a carbonyl compound[1][2][3][4].

Reaction: Butanal + sec-Butylmagnesium bromide → this compound

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Magnesium turnings

-

2-Bromobutane

-

Butanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere to exclude moisture.

-

In the three-necked flask, place magnesium turnings.

-

A solution of 2-bromobutane in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the 2-bromobutane solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of a cloudy solution and a gentle reflux.

-

The remaining 2-bromobutane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Butanal:

-

A solution of butanal in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

The Grignard reagent solution is cooled in an ice bath.

-

The butanal solution is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Reduction of 3-Ethyl-4-octanone

The reduction of a ketone to a secondary alcohol is a common and efficient synthetic transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose[5][6][7][8].

Reaction: 3-Ethyl-4-octanone + NaBH₄ → this compound

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

3-Ethyl-4-octanone

-

Methanol (CH₃OH) or Ethanol (C₂H₅OH)[5]

-

Sodium borohydride (NaBH₄)

-

Water (H₂O)

-

Diethyl ether ((C₂H₅)₂O)

-

Aqueous hydrochloric acid (HCl, dilute)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction:

-

Dissolve 3-ethyl-4-octanone in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions with stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.

-

-

Work-up:

-

Slowly add water to quench the excess sodium borohydride.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6-7.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification of this compound

The crude product obtained from either synthetic route may contain unreacted starting materials, by-products, and residual solvents. Purification is essential to obtain this compound of high purity.

Fractional Distillation

Fractional distillation is an effective method for purifying liquids with different boiling points[9][10][11]. This technique is suitable for separating this compound from impurities that have significantly different volatilities. For high-boiling compounds, distillation under reduced pressure is recommended to prevent decomposition[12].

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Place the crude this compound in the distilling flask with a few boiling chips or a magnetic stir bar.

-

If performing a vacuum distillation, connect the apparatus to a vacuum pump and a pressure gauge.

-

Gradually heat the distilling flask.

-

Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure.

Preparative Column Chromatography

For the removal of impurities with similar boiling points, preparative column chromatography is a suitable purification technique[13][14][15].

-

Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the non-polar component of the mobile phase.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Butanal | C₄H₈O | 72.11 | 74.8 | 0.804 |

| 2-Bromobutane | C₄H₉Br | 137.02 | 91.2 | 1.255 |

| 3-Ethyl-4-octanone | C₁₀H₂₀O | 156.27 | ~195-197 | ~0.83 |

| This compound | C₁₀H₂₂O | 158.28 | ~206-208 | ~0.82 |

Table 2: Typical Reaction Parameters and Yields

| Synthesis Method | Key Reagents | Solvent | Typical Yield (%) |

| Grignard Reaction | Butanal, sec-Butylmagnesium bromide | Diethyl ether | 60-80 |

| Ketone Reduction | 3-Ethyl-4-octanone, NaBH₄ | Methanol/Ethanol | 85-95 |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the final product and to confirm its molecular weight. The retention time in the gas chromatogram is characteristic of the compound under specific GC conditions, and the mass spectrum provides information about the molecular ion and fragmentation pattern[16][17][18][19].

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 158) may be observed, although it can be weak for alcohols.

-

Loss of Water (M-18): A peak at m/z = 140 is expected due to the elimination of a water molecule.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group will lead to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules[20][21].

Expected ¹H NMR Signals:

-

Signals corresponding to the different types of protons in the molecule, including the -OH proton, the proton on the carbon bearing the hydroxyl group (-CHOH-), and the protons of the ethyl and butyl groups. The chemical shifts and splitting patterns will be characteristic of the structure.

Expected ¹³C NMR Signals:

-

Ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shift of the carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of functional groups in a molecule. For this compound, the key absorption band is that of the hydroxyl group[5][6][22].

Expected IR Absorption Bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol.

-

C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ due to the C-H bonds of the alkyl chains.

-

C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ corresponding to the C-O single bond of a secondary alcohol.

Mandatory Visualizations

Diagram 1: Grignard Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Diagram 2: Ketone Reduction and Purification Workflow

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Khan Academy [khanacademy.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Purification [chem.rochester.edu]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. maratek.com [maratek.com]

- 13. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 15. ijcpa.in [ijcpa.in]

- 16. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]

- 18. researchgate.net [researchgate.net]

- 19. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rsc.org [rsc.org]

- 21. rsc.org [rsc.org]

- 22. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Analysis of 3-Ethyl-4-octanol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 3-Ethyl-4-octanol, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these techniques, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ).[1]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 1H | H-4 (CH-OH) |

| ~1.2 - 1.6 | m | 11H | H-2, H-3, H-5, H-6, H-7, H-8 (CH₂, CH) |

| ~0.9 | t | 6H | H-1, H-1' (CH₃ of ethyl and butyl chains) |

| Variable | br s | 1H | OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| ~75 | C-4 (CH-OH) |

| ~45 | C-3 (CH) |

| ~30-35 | C-2, C-5 (CH₂) |

| ~25-30 | C-6, C-7 (CH₂) |

| ~22 | C-8 (CH₂) |

| ~14 | C-1, C-1' (CH₃) |

The infrared spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration, a hallmark of alcohols. The C-H and C-O stretching vibrations are also prominent. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2]

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3300 - 3500 | Strong, Broad | O-H Stretch |

| ~2850 - 2960 | Strong | C-H Stretch |

| ~1465 | Medium | C-H Bend |

| ~1050 - 1150 | Medium | C-O Stretch |

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[1]

Table 4: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 140 | [M - H₂O]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 101 | [M - C₄H₉]⁺ |

| 87 | [CH(OH)CH(C₂H₅)]⁺ |

| 59 | [CH(OH)CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid alcohol sample like this compound.

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.

-

¹H NMR Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse sequence is used to acquire the ¹H spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C spectrum, which results in a spectrum of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄) and placed in a liquid cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or the solvent is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like alcohols. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Ethyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-4-octanol, a branched-chain secondary alcohol. The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines a detailed experimental protocol for its synthesis and purification. The guide also explores the compound's relevant chemical reactions and delves into its biological activities, with a particular focus on its interactions with cell membranes and its potential applications in drug development as an antimicrobial agent and a penetration enhancer. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound is a branched-chain secondary alcohol with the molecular formula C₁₀H₂₂O. Its structure, featuring an ethyl group at the third carbon and a hydroxyl group at the fourth carbon of an octane chain, imparts unique physicochemical properties that are of interest in various scientific and industrial applications. These include its use as a synthetic intermediate and its potential in the formulation of fragrances. For the drug development sector, its characteristics as a branched-chain alcohol suggest potential applications as an antimicrobial agent and a penetration enhancer for transdermal drug delivery systems. This guide aims to provide a detailed technical overview of this compound to support its evaluation and application in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in chemical synthesis, and for understanding its behavior in biological systems.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-Ethyloctan-4-ol | [1] |

| CAS Number | 19781-28-3 | [2] |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.824 g/cm³ | [2] |

| Boiling Point | 206.4 °C at 760 mmHg | [2] |

| Flash Point | 87.9 °C | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.97 | [3] |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [1] |

| Refractive Index | 1.432 | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 158.167065 g/mol | [1] |

| Monoisotopic Mass | 158.167065 g/mol | [1] |

| Complexity | 76.9 | [1] |

Chemical Properties and Reactions

This compound, as a secondary alcohol, undergoes typical reactions of this functional group.

-

Oxidation: It can be oxidized to the corresponding ketone, 3-ethyl-4-octanone, using common oxidizing agents such as pyridinium chlorochromate (PCC), or Swern and Dess-Martin periodinane oxidations.[4]

-

Reduction: The reverse reaction, the reduction of 3-ethyl-4-octanone, is a primary method for its synthesis.[4]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Dehydration: Elimination of water can occur under acidic conditions to yield a mixture of alkenes.

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of this compound.

Synthesis of this compound via Reduction of 3-Ethyl-4-octanone

This protocol is based on the general procedure for the reduction of ketones using sodium borohydride.

Materials:

-

3-Ethyl-4-octanone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-4-octanone (1 equivalent) in methanol (or ethanol) at room temperature.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain a gentle reaction. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully add 1 M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus.

-

Distillation: Transfer the crude this compound to the distillation flask. Heat the flask gently.

-

Fraction Collection: Collect the fraction that distills at the boiling point of this compound (206.4 °C at 760 mmHg, adjust for vacuum).[2]

Spectral Data and Characterization

The following sections describe the expected spectral characteristics of this compound based on data for similar secondary alcohols.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons in the molecule.

-

-OH Proton: A broad singlet, typically in the range of 0.5-5.0 ppm, which can disappear upon D₂O exchange.[5]

-

-CH-OH Proton (H4): A multiplet in the range of 3.3-4.0 ppm, deshielded by the adjacent oxygen atom.[5][6]

-

-CH-CH₂CH₃ Proton (H3): A multiplet.

-

Alkyl Protons: A series of multiplets and triplets in the upfield region (0.8-1.7 ppm) corresponding to the protons of the ethyl and butyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments.

-

C4 (-CH-OH): A signal in the range of 50-80 ppm, significantly downfield due to the electronegative oxygen.[5][7]

-

C3 (-CH-CH₂CH₃): A signal for the methine carbon.

-

Alkyl Carbons: Signals in the aliphatic region (10-40 ppm) for the remaining carbons of the ethyl and octyl chains.[5]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 158, although it may be weak or absent for secondary alcohols.[8][9] Common fragmentation patterns for secondary alcohols include:

-

α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to resonance-stabilized cations.[10] For this compound, this could result in fragments from the loss of a propyl or a pentyl radical.

-

Dehydration: Loss of a water molecule (M-18), resulting in a peak at m/z = 140.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A strong, broad band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[12][13][14][15][16]

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

-

C-O Stretch: A strong band in the region of 1150-1075 cm⁻¹ for a secondary alcohol.[12][13]

Biological Activity and Applications in Drug Development

Branched-chain alcohols like this compound are of interest to the pharmaceutical industry due to their potential biological activities.

Antimicrobial Activity

Long-chain and branched-chain alcohols are known to exhibit antimicrobial properties.[17][18] The primary mechanism of action is believed to be the disruption of the microbial cell membrane.[19][20] The lipophilic alkyl chain of the alcohol intercalates into the lipid bilayer, disrupting its structure and increasing its fluidity. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[19]

Penetration Enhancer in Transdermal Drug Delivery

Branched-chain alcohols can act as penetration enhancers, facilitating the transport of drugs across the stratum corneum, the outermost layer of the skin.[21] The mechanism is similar to their antimicrobial action, involving the disruption of the highly ordered lipid structure of the stratum corneum. This reversible disruption of the skin barrier can improve the bioavailability of topically applied drugs.[22][23][24][25] The lipophilicity and the position of the hydroxyl group in branched-chain alcohols are key factors in their efficacy as penetration enhancers.[21]

Safety and Handling

Conclusion

This compound is a branched-chain secondary alcohol with a well-defined set of physical and chemical properties. Its synthesis is readily achievable through the reduction of the corresponding ketone. The spectral characteristics are predictable based on its structure. Of particular interest to the drug development community are its potential biological activities as an antimicrobial agent and a skin penetration enhancer, both of which are attributed to its ability to disrupt lipid bilayers. Further research into its specific biological interactions and formulation development could unlock its potential in various pharmaceutical applications. This guide provides a foundational technical resource to aid in these endeavors.

References

- 1. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:19781-28-3 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Ethyl-4-octanone | 19781-29-4 | Benchchem [benchchem.com]

- 5. Alcohols | OpenOChem Learn [learn.openochem.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azom.com [azom.com]

- 8. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 9. GCMS Section 6.10 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 20. researchgate.net [researchgate.net]

- 21. Branched-chain alkanols as skin permeation enhancers: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure Enhancement Relationship of Chemical Penetration Enhancers in Drug Transport across the Stratum Corneum [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Effect of alcohols and enhancers on permeation enhancement of ketorolac [wisdomlib.org]

- 25. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

Navigating the Commercial Landscape of 3-Ethyl-4-octanol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the commercial availability and technical specifications of key chemical compounds is paramount. This in-depth guide provides a comprehensive overview of 3-Ethyl-4-octanol, a branched secondary alcohol with emerging applications, detailing its suppliers, physicochemical properties, synthesis, and potential uses in the pharmaceutical industry.

Commercial Availability and Key Suppliers

This compound is principally available for research and development purposes from a number of specialized chemical suppliers. Notable vendors include Benchchem and AOBChem, who list the compound in their catalogs, indicating its accessibility for laboratory-scale use. It is important to note that this compound is typically marketed for research use only and not for human or veterinary applications.[1] When sourcing this compound, researchers should reference its primary CAS numbers: 19781-28-3 and 63126-48-7 .[1][2]

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is crucial for its application in research and formulation. The key properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂O | [1][3] |

| Molecular Weight | 158.28 g/mol | [1][3] |

| CAS Number | 19781-28-3, 63126-48-7 | [1][2] |

| Appearance | Not explicitly stated; likely a liquid at room temperature | |

| Boiling Point | Data not consistently available from suppliers | [4] |

| Melting Point | Data not consistently available from suppliers | [4] |

| Density | Data not consistently available from suppliers | [4] |

| Purity | Typically offered at ≥95% for research grades | [5] |

Synthesis of this compound: A Common Approach

The most frequently cited method for the synthesis of this compound is the reduction of its corresponding ketone, 3-ethyl-4-octanone.[1] This reaction is a standard procedure in organic chemistry, offering a reliable pathway to the desired alcohol.

Experimental Protocol: Reduction of 3-ethyl-4-octanone

Materials:

-

3-ethyl-4-octanone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Saturated aqueous solution of ammonium chloride (NH₄Cl) (for LiAlH₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethyl-4-octanone in an appropriate volume of anhydrous diethyl ether or THF.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (sodium borohydride or, with greater caution, lithium aluminum hydride) portion-wise to the stirred solution. The reaction is exothermic and should be controlled to maintain a low temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching:

-

For NaBH₄: Slowly add distilled water to quench the excess reducing agent.

-

For LiAlH₄: Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Alternatively, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Potential Applications in Drug Development

The unique structure of this compound, a branched-chain alcohol, lends itself to potential applications in the pharmaceutical industry, primarily as an excipient.[1] Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, serving to improve stability, solubility, and bioavailability.

The amphiphilic nature of this compound, possessing both a hydrophobic alkyl chain and a hydrophilic hydroxyl group, suggests its potential to act as a solubilizing agent or a penetration enhancer in drug delivery systems.[1] Its interaction with lipid membranes could potentially alter their fluidity, thereby facilitating the transport of APIs across biological barriers.[1]

Visualizing the Synthesis Workflow

To provide a clearer understanding of the production process, the following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Signaling Pathways and Biological Interactions

While specific signaling pathway modulation by this compound is not yet extensively documented, its mechanism of action is theorized to involve its interaction with biological membranes. As an alcohol, it can participate in hydrogen bonding and, due to its alkyl chain, interact with the lipid bilayer. This interaction can alter membrane fluidity and permeability, which may, in turn, affect the function of membrane-bound proteins and associated signaling cascades.[1][6]

The following diagram illustrates this general mechanism of interaction.

Caption: General mechanism of this compound's interaction with a cell membrane.

References

A Technical Guide to the Synthesis and Occurrence of 3-Ethyl-4-octanol and Related Alkohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4-octanol, with a focus on its synthesis, as current scientific literature does not support its natural occurrence. To provide a broader context for researchers interested in the natural origins of similar molecules, this document also explores the natural occurrence and biosynthesis of structurally related long-chain alcohols that have been identified as insect pheromones.

This compound: A Synthetic Alcohol

This compound is a secondary alcohol with the molecular formula C₁₀H₂₂O.[1][2][3] Its structure features an eight-carbon chain with a hydroxyl group at the fourth position and an ethyl group at the third position. While it has applications in organic synthesis and fragrance formulations, there is no significant evidence to suggest that this compound is a naturally occurring compound.[4] The scientific literature primarily discusses its synthesis and chemical properties.

Synthesis of this compound

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 3-ethyl-4-octanone. This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

The chemical synthesis of this compound typically involves the use of a reducing agent to convert the ketone to an alcohol.

Experimental Protocol: Reduction of 3-Ethyl-4-octanone

Objective: To synthesize this compound by the reduction of 3-ethyl-4-octanone.

Materials:

-

3-ethyl-4-octanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve 3-ethyl-4-octanone in a mixture of methanol and diethyl ether in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

DOT Script for Chemical Synthesis of this compound

Caption: Chemical synthesis of this compound via reduction of the corresponding ketone.

Enzymatic Synthesis

Enzymatic synthesis offers a stereoselective alternative for producing chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to their corresponding alcohols with high enantioselectivity.

Experimental Protocol: Enzymatic Reduction of 3-Ethyl-4-octanone

Objective: To synthesize a specific stereoisomer of this compound using a ketoreductase.

Materials:

-

3-ethyl-4-octanone

-

A selected ketoreductase (KRED)

-

NADH or NADPH as a cofactor

-

A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Incubator shaker

-

Centrifuge

-

Standard glassware for extraction

Procedure:

-

Prepare a reaction mixture containing the buffer, 3-ethyl-4-octanone, the KRED, and the cofactor regeneration system in a reaction vessel.

-

Initiate the reaction by adding the cofactor (NADH or NADPH).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with shaking.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Once the desired conversion is reached, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

-

Separate the organic layer, which contains the this compound, from the aqueous layer containing the enzyme and other water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The solvent can be removed under reduced pressure to obtain the product.

-

Determine the enantiomeric excess of the product using chiral GC or HPLC.

DOT Script for Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of this compound.

Natural Occurrence of Structurally Related Alcohols

While this compound has not been identified from natural sources, several structurally similar long-chain alcohols are known to occur in nature, often as insect pheromones.

| Compound Name | Chemical Formula | Natural Source | Role |

| (S)-2-Methyl-4-octanol | C₉H₂₀O | Sugarcane weevil (Sphenophorus levis) | Aggregation pheromone |

| Ethyl 4-methyloctanoate | C₁₁H₂₂O₂ | Rhinoceros beetle (Oryctes rhinoceros) | Male pheromone |

| 3-Octanol | C₈H₁₈O | Found in various plants, including Camellia sinensis (tea) and Perilla frutescens. | Flavoring agent |

Biosynthesis of a Related Insect Pheromone: A Case Study

The biosynthesis of insect pheromones often involves modifications of fatty acid metabolism. While the specific pathway for a compound like this compound is unknown due to its synthetic nature, we can look at the proposed biosynthesis of a related compound, (S)-2-methyl-4-octanol, as an example.

The biosynthesis of branched-chain fatty acids, which are precursors to many insect pheromones, often starts with the incorporation of propionyl-CoA instead of acetyl-CoA during fatty acid synthesis.

Proposed Biosynthetic Pathway for a Branched-Chain Alcohol Pheromone

DOT Script for a Proposed Biosynthetic Pathway

Caption: A generalized biosynthetic pathway for a branched-chain alcohol insect pheromone.

This guide has detailed the synthetic routes to this compound and provided context on the natural occurrence and biosynthesis of similar molecules. This information is intended to be a valuable resource for researchers in organic synthesis, chemical ecology, and drug development.

References

An In-depth Technical Guide to 3-Ethyl-4-octanol for Researchers and Drug Development Professionals

Topic: 3-Ethyl-4-octanol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain secondary alcohol with applications in organic synthesis and the fragrance industry. For pharmaceutical researchers and drug development professionals, its interest lies in its potential as a solvent or excipient in drug formulations, a role suggested by its physicochemical properties.[1] As a secondary alcohol, it can serve as a chiral building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in the pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the molecular formula C₁₀H₂₂O, is a colorless, viscous liquid.[1] There is some ambiguity in the literature regarding its CAS (Chemical Abstracts Service) number; it is associated with both 19781-28-3 and 63126-48-7 .[2] It is advisable to use the IUPAC name, 3-ethyloctan-4-ol , to avoid confusion.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | --INVALID-LINK-- |

| Molecular Weight | 158.28 g/mol | --INVALID-LINK-- |

| CAS Number | 19781-28-3, 63126-48-7 | --INVALID-LINK-- |

| IUPAC Name | 3-ethyloctan-4-ol | --INVALID-LINK-- |

| Appearance | Colorless viscous liquid | --INVALID-LINK-- |

| Boiling Point | ~213.4 °C (estimate) | --INVALID-LINK-- |

| Density | ~0.845 g/cm³ (estimate) | --INVALID-LINK-- |

| Flash Point | ~87.9 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| LogP (Octanol/Water) | ~3.4 | --INVALID-LINK-- |

Synthesis of this compound

The most common method for the synthesis of this compound is the reduction of the corresponding ketone, 3-ethyl-4-octanone.[1] This reaction is typically carried out using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The general reaction scheme is presented below.

Experimental Protocol: Reduction of 3-ethyl-4-octanone

The following is a representative experimental protocol for the synthesis of this compound based on the sodium borohydride reduction of ketones.

Materials:

-

3-ethyl-4-octanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottomed flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 3-ethyl-4-octanone in methanol.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions.

-

Reflux: After the addition is complete, attach a reflux condenser and heat the mixture under reflux for a specified time to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with dichloromethane.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the dichloromethane by simple distillation to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Drug Development

While this compound is not a common pharmaceutical ingredient, its properties suggest potential utility in drug formulation. As a branched-chain alcohol, it may act as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its moderate lipophilicity (LogP ~3.4) could be beneficial in enhancing the permeation of APIs across biological membranes.[1]

A logical workflow for evaluating the potential of this compound as a solubilizing excipient is outlined below.

Safety and Toxicology

There is limited toxicological data available specifically for this compound. However, a safety assessment of branched-chain saturated alcohols as a group, when used as fragrance ingredients, provides some insights. These alcohols generally have a low order of acute toxicity. In humans, they have shown no evidence of skin irritation at concentrations of 2-10%. However, undiluted, they can cause moderate to severe eye irritation. The sensitizing potential is generally low.

Conclusion

This compound is a branched-chain secondary alcohol with well-defined physicochemical properties. While its primary applications have been in other industries, its characteristics suggest it could be a candidate for further investigation as a solubilizing agent or permeation enhancer in pharmaceutical formulations. Further research into its biocompatibility and specific interactions with APIs would be necessary to validate its potential in drug development.

References

An In-depth Technical Guide to the Solubility of 3-Ethyl-4-octanol

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the solubility of 3-Ethyl-4-octanol. The document outlines the predicted solubility in various solvents based on its chemical structure and by drawing parallels with the well-characterized C10 alcohol, 1-decanol. Furthermore, it details standardized experimental protocols for solubility determination and presents a logical workflow for such experiments.

Introduction to this compound and Principles of its Solubility

This compound is a branched-chain secondary alcohol. Its molecular structure, featuring a ten-carbon backbone, a hydroxyl (-OH) group, and an ethyl branch, dictates its solubility behavior. The long alkyl chain imparts a significant nonpolar character to the molecule, making it lipophilic. Conversely, the hydroxyl group is polar and capable of forming hydrogen bonds.

The solubility of an alcohol is governed by the balance between its polar hydroxyl group and its nonpolar alkyl chain. The principle of "like dissolves like" is paramount.

-

In polar solvents (e.g., water): The polar hydroxyl group can form hydrogen bonds with water molecules. However, the large, nonpolar alkyl chain disrupts the hydrogen-bonding network of water, leading to low solubility.

-

In nonpolar solvents (e.g., hexane, toluene): The nonpolar alkyl chain of this compound interacts favorably with nonpolar solvent molecules through London dispersion forces, resulting in good solubility.

-

In polar aprotic and moderately polar solvents (e.g., acetone, ethanol, diethyl ether): These solvents have both polar and nonpolar characteristics. This compound is expected to be readily soluble in these solvents due to favorable interactions with both its hydroxyl group and its alkyl chain.

Predicted and Representative Solubility Data

Due to the absence of specific quantitative data for this compound, the following table summarizes the solubility of 1-decanol in various common solvents. This data serves as a strong proxy for estimating the solubility of this compound.

| Solvent | Solvent Type | Solubility of 1-decanol | Predicted Solubility of this compound |

| Water | Polar Protic | 0.0037 g/100 mL (25 °C)[1][2] | Very Low / Insoluble |

| Ethanol | Polar Protic | Miscible[3][4][5] | Miscible |

| Methanol | Polar Protic | Soluble | Soluble |

| Acetone | Polar Aprotic | Miscible[3][5] | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible[3][4][5] | Miscible |

| Toluene | Nonpolar | Soluble | Soluble |

| Benzene | Nonpolar | Miscible[3][4][5] | Miscible |

| Hexane | Nonpolar | Soluble | Soluble |

| Chloroform | Moderately Polar | Miscible[3][5] | Miscible |

| Carbon Tetrachloride | Nonpolar | Soluble[3][5] | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This methodology is based on established guidelines like the OECD Guideline 105 (Water Solubility) and ASTM E1148 (Aqueous Solubility).

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvent (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated flasks or vials

-

Centrifuge (optional)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

-

Volumetric glassware

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed flask or vial. The excess is crucial to ensure that saturation is reached.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. This can range from 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute from the saturated solution.

-

Alternatively, for faster separation, the mixture can be centrifuged at the controlled temperature.

-

-

Sampling:

-

Carefully extract an aliquot of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

-

Filter the aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microdroplets or particles. The filter should be pre-conditioned with the saturated solution to prevent loss of the analyte due to adsorption.

-

-

Quantification:

-

Accurately weigh or dilute the filtered aliquot to a concentration suitable for the chosen analytical method.

-

Analyze the sample using a pre-calibrated analytical instrument (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis and Reporting:

-

Calculate the solubility from the measured concentration of the saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure allows for reliable predictions of its solubility behavior. It is expected to be miscible with a wide range of organic solvents and poorly soluble in water. For precise quantitative measurements, the detailed experimental protocol provided in this guide, based on established international standards, should be followed. The use of 1-decanol as a proxy provides valuable insight for formulation development and experimental design.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Ethyl-4-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 3-Ethyl-4-octanol. The presence of two chiral centers in its molecular structure gives rise to four distinct stereoisomers, comprising two pairs of enantiomers. This document outlines the structural features, stereochemical designations, and the relationships between these isomers. Detailed experimental protocols for the separation and characterization of these stereoisomers are presented, including polarimetry, chiral gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, this guide includes a framework for the quantitative analysis of the stereoisomers and visual diagrams to elucidate key concepts and experimental workflows.

Introduction

This compound is a secondary alcohol with the chemical formula C10H22O.[1][2][3][4] Its structure contains two stereocenters, which imparts chirality to the molecule. The spatial arrangement of the substituents around these chiral centers results in the existence of multiple stereoisomers. Understanding the three-dimensional structure of these isomers is of paramount importance in various scientific disciplines, particularly in drug development, where the physiological activity of a molecule is often intrinsically linked to its stereochemistry. This guide serves as a technical resource for the detailed analysis of the stereoisomers of this compound.

Stereoisomers of this compound

The structure of this compound features two chiral centers at carbon atoms 3 and 4. The number of possible stereoisomers can be determined using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers. The pairs of diastereomers are the stereoisomers that are not mirror images of each other. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

The four stereoisomers are:

-

(3R, 4R)-3-Ethyl-4-octanol

-

(3S, 4S)-3-Ethyl-4-octanol

-

(3R, 4S)-3-Ethyl-4-octanol

-

(3S, 4R)-3-Ethyl-4-octanol

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between the (3R, 4R) and (3R, 4S) isomers (or any other non-enantiomeric pair) is diastereomeric.

Data Presentation

| Stereoisomer Configuration | Relationship | Specific Rotation [α]D (degrees) | Chiral GC Retention Time (min) |

| (3R, 4R) | Enantiomer of (3S, 4S) | Hypothetical: +x | Hypothetical: t1 |

| (3S, 4S) | Enantiomer of (3R, 4R) | Hypothetical: -x | Hypothetical: t2 |

| (3R, 4S) | Enantiomer of (3S, 4R) | Hypothetical: +y | Hypothetical: t3 |

| (3S, 4R) | Enantiomer of (3R, 4S) | Hypothetical: -y | Hypothetical: t4 |

Note: The values for specific rotation and retention time are hypothetical and need to be determined experimentally. Enantiomers will have equal and opposite specific rotations. Retention times on a chiral column will differ for all four stereoisomers.

Mandatory Visualizations

Stereoisomer Relationships

The logical relationship between the four stereoisomers of this compound can be visualized as follows:

Caption: Relationships between the stereoisomers of this compound.

Experimental Workflow for Stereochemical Analysis

The general workflow for the complete stereochemical analysis of a sample of this compound is depicted below.

Caption: Workflow for stereochemical analysis of this compound.

Experimental Protocols

Polarimetry

Objective: To measure the specific rotation of each enantiomer of this compound.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol) and set the zero point.

-

Sample Preparation: Accurately weigh a known amount of the purified stereoisomer and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) in a volumetric flask.

-

Measurement:

-

Rinse the polarimeter cell with a small amount of the sample solution.

-

Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and record the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

-

-

Calculation of Specific Rotation ([α]): [α] = α / (l * c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the sample in g/mL

-

Chiral Gas Chromatography (GC)

Objective: To separate the four stereoisomers of this compound.

Methodology:

-

Column Selection: Utilize a chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB), which is effective for the separation of underivatized alcohols.

-

Instrument Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 250°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 180°C) at a controlled rate (e.g., 2°C/min). The exact program will need to be optimized.

-

-

Sample Preparation: Prepare a dilute solution of the this compound stereoisomer mixture in a volatile solvent (e.g., dichloromethane).

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC. The different stereoisomers will interact differently with the chiral stationary phase and will therefore have distinct retention times, allowing for their separation and quantification.

NMR Spectroscopy for Determination of Absolute Configuration (Mosher's Method)

Objective: To determine the absolute configuration of the stereocenters.

Methodology: This method involves the derivatization of the alcohol with a chiral reagent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration.[5][6][7][8][9]

-

Derivatization:

-

React a purified enantiomer of this compound separately with (R)-MTPA chloride and (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (R)-MTPA and (S)-MTPA esters.

-

-

¹H NMR Analysis:

-

Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

-

Assign the proton signals for the groups attached to the stereocenters.

-

-

Data Analysis:

-

Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.

-

Based on the established Mosher's method model, the sign of the Δδ values for the protons will indicate their spatial arrangement relative to the phenyl group of the MTPA moiety, allowing for the assignment of the absolute configuration of the alcohol's stereocenter.

-

Alternatively, chiral solvating agents (CSAs) can be used to create diastereomeric complexes in situ within the NMR tube, which can also lead to the separation of signals for the enantiomers, allowing for the determination of enantiomeric excess.[10][11][12][13]

Conclusion

The presence of two chiral centers in this compound results in a rich stereochemical landscape with four distinct stereoisomers. A thorough understanding and characterization of these isomers are crucial for applications in fields such as pharmaceuticals and materials science. This guide has provided a detailed framework for the identification, separation, and characterization of the stereoisomers of this compound. The experimental protocols outlined herein offer a robust starting point for researchers to perform a complete stereochemical analysis of this and structurally related chiral molecules. While specific quantitative data for this compound remains to be experimentally determined and published, the methodologies presented are well-established and widely applicable.

References

- 1. This compound | 19781-28-3 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound [webbook.nist.gov]

- 4. 3-Ethyloctan-4-ol | C10H22O | CID 143954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 7. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]

- 8. experts.umn.edu [experts.umn.edu]

- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral NMR Solvating Additives for Differentiation of Enantiomers [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Ethyl-4-octanol as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Ethyl-4-octanol as a chiral auxiliary in asymmetric synthesis. While not a commonly cited auxiliary in existing literature, its structural features suggest plausible applications in diastereoselective reactions. This document outlines hypothetical, yet scientifically grounded, protocols and expected outcomes based on established principles of chiral auxiliary-based synthesis.

Introduction to this compound as a Potential Chiral Auxiliary

This compound is a chiral secondary alcohol with the chemical formula C₁₀H₂₂O.[1][2][3][4] Its stereogenic center at the carbinol carbon, coupled with the steric bulk of the ethyl and butyl groups, presents the potential for facial discrimination in reactions of attached prochiral substrates. The hydroxyl group serves as a handle for covalent attachment to a substrate, transforming it into a diastereomeric intermediate that can undergo stereoselective transformations.

The primary strategy involves the formation of a chiral ether or ester linkage between this compound and a substrate. The bulky nature of the auxiliary is then expected to shield one face of the reactive intermediate, directing the approach of a reagent to the opposite face, thereby inducing asymmetry in the newly formed stereocenter.

Hypothetical Application in Asymmetric Alkylation

A plausible application of this compound as a chiral auxiliary is in the diastereoselective alkylation of enolates derived from a carboxylic acid. The overall workflow would involve the attachment of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield an enantiomerically enriched carboxylic acid.

Experimental Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using this compound.

Protocol for Asymmetric Alkylation

Step 1: Attachment of the Chiral Auxiliary (Esterification)

-

To a solution of enantiomerically pure (R)- or (S)-3-Ethyl-4-octanol (1.0 eq.) in dichloromethane (DCM, 0.5 M) at 0 °C, add the desired acyl chloride (1.1 eq.) and triethylamine (1.2 eq.).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting chiral ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Diastereoselective Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (THF, 0.5 M) at -78 °C.

-

Slowly add a solution of the chiral ester (1.0 eq.) in dry THF to the LDA solution at -78 °C and stir for 30 minutes to form the enolate.

-

Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated ester (1.0 eq.) in a mixture of THF and water (3:1, 0.2 M).

-

Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature for 12-24 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.

-

Extract the aqueous layer with ethyl acetate to isolate the enantiomerically enriched carboxylic acid.

-

Dry the organic layers over anhydrous Na₂SO₄ and concentrate to yield the purified products.

Hypothetical Data for Asymmetric Alkylation

| Entry | Alkylating Agent (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | 85:15 | 90 |

| 2 | CH₃CH₂Br | 88:12 | 85 |

| 3 | PhCH₂Br | 92:8 | 88 |

Potential Application in Asymmetric Diels-Alder Reaction

This compound can be envisioned as a chiral auxiliary in Diels-Alder reactions by forming a chiral acrylate ester, which then acts as a dienophile. The steric hindrance provided by the auxiliary would direct the diene to approach from the less hindered face of the double bond.

Experimental Workflow for Asymmetric Diels-Alder Reaction

Caption: Workflow for an asymmetric Diels-Alder reaction.

Protocol for Asymmetric Diels-Alder Reaction

Step 1: Synthesis of the Chiral Acrylate

-

Follow the esterification protocol described in section 2.2 (Step 1), using acryloyl chloride as the acyl chloride.

Step 2: Diels-Alder Reaction

-

Dissolve the chiral acrylate (1.0 eq.) in DCM (0.5 M) and cool to -78 °C.

-

Add a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq.) and stir for 15 minutes.

-

Add freshly cracked cyclopentadiene (3.0 eq.) and stir at -78 °C for 3-6 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Determine the endo:exo ratio and diastereomeric excess of the crude product by ¹H NMR and/or chiral HPLC analysis. Purify by flash column chromatography.

Step 3: Cleavage of the Auxiliary

-

To a solution of the Diels-Alder adduct (1.0 eq.) in dry THF (0.2 M) at 0 °C, add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate and purify by flash column chromatography to separate the chiral alcohol product and the recovered this compound auxiliary.

Hypothetical Data for Asymmetric Diels-Alder Reaction

| Entry | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de, %) | Yield (%) |

| 1 | Cyclopentadiene | Et₂AlCl | 95:5 | 85 | 92 |

| 2 | Cyclohexadiene | BF₃·OEt₂ | 90:10 | 80 | 87 |

| 3 | Isoprene | TiCl₄ | >99:1 (regioisomer) | 75 | 85 |

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

While this compound is not a mainstream chiral auxiliary, these hypothetical application notes demonstrate its potential utility in asymmetric synthesis based on established chemical principles. The protocols provided offer a starting point for researchers interested in exploring the stereodirecting capabilities of this chiral alcohol in reactions such as alkylations and cycloadditions. The expected high yields and good to excellent diastereoselectivities, as outlined in the data tables, are based on comparisons with structurally similar chiral auxiliaries and represent realistic targets for optimization. Further research is warranted to validate and expand upon these proposed applications.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Ethyl-4-octanol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Ethyl-4-octanol is a chiral secondary alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceuticals and fragrances.[1] Its stereochemistry can significantly influence its biological activity and physical properties. This document provides detailed protocols for the proposed asymmetric synthesis of this compound, focusing on well-established and reliable methods for the enantioselective reduction of the corresponding prochiral ketone, 3-ethyl-4-octanone. While specific literature on the asymmetric synthesis of this exact molecule is limited, the protocols described herein are based on highly analogous and extensively documented transformations, offering a robust starting point for its preparation with high stereocontrol.

The primary strategy involves the asymmetric reduction of 3-ethyl-4-octanone, which can be synthesized from commercially available starting materials. Two powerful and widely used catalytic systems are presented: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both methods are renowned for their high enantioselectivity across a broad range of ketone substrates.[2][3][4][5]

Proposed Asymmetric Synthesis Pathways